molecular formula C15H15BrO3S B8264737 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate

2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B8264737
M. Wt: 355.2 g/mol
InChI Key: YYAVWQLUHHSSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a methylbenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the following steps:

    Ethylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride (C₂H₅Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Sulfonation: The final step involves the sulfonation of the methylbenzene ring using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions, or chromium trioxide (CrO₃) in acetic acid.

Major Products

    Substitution: Formation of phenol, aniline, or thiophenol derivatives.

    Reduction: Formation of the corresponding ethylbenzene derivative.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonate group can enhance solubility and interaction with polar environments.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate: Chlorine atom instead of bromine.

    2-(3-Bromophenyl)ethyl 4-ethylbenzene-1-sulfonate: Ethyl group instead of methyl on the benzene ring.

Uniqueness

2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the bromine atom and the combination of the ethyl and sulfonate groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3S/c1-12-5-7-15(8-6-12)20(17,18)19-10-9-13-3-2-4-14(16)11-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVWQLUHHSSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.